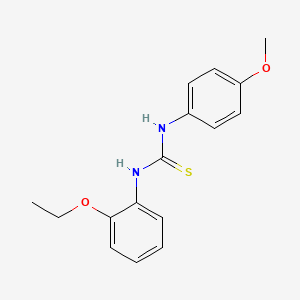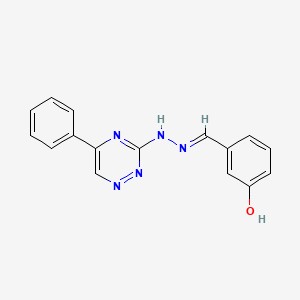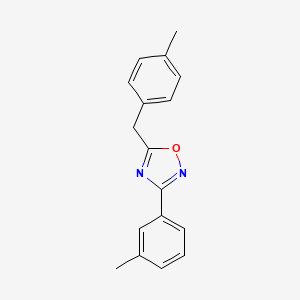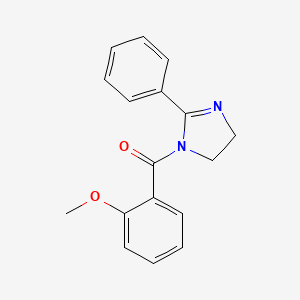![molecular formula C28H27BrN4 B5780477 1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)
1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone, commonly known as BPEH, is a chemical compound that has been widely studied for its potential applications in scientific research. BPEH is a hydrazone derivative that has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of BPEH is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and other diseases. BPEH has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. BPEH has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators.
Biochemical and Physiological Effects:
BPEH has been shown to have a range of biochemical and physiological effects. BPEH has been shown to inhibit the growth and proliferation of cancer cells and has been studied for its potential use in the treatment of cancer. BPEH has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of using BPEH in lab experiments is its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. BPEH is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using BPEH in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on BPEH. One area of research is the development of new synthesis methods for BPEH that are more efficient and cost-effective. Another area of research is the development of new applications for BPEH, such as its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of BPEH and its potential side effects.
合成法
BPEH can be synthesized using a variety of methods, including the reaction of 1-(4-butylphenyl)ethanone with 2-(4-bromophenyl)-6-phenyl-4-pyrimidinylhydrazine in the presence of a base such as sodium hydroxide. Other methods include the reaction of 1-(4-butylphenyl)ethanone with 2-(4-bromophenyl)-6-phenyl-4-pyrimidinylhydrazine in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The synthesis of BPEH can also be achieved by the reaction of 1-(4-butylphenyl)ethanone with 2-(4-bromophenyl)-6-phenyl-4-pyrimidinylhydrazine in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
BPEH has been studied extensively for its potential applications in scientific research. BPEH has been shown to have antitumor and anti-inflammatory properties and has been studied for its potential use in the treatment of cancer and other diseases. BPEH has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
特性
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-1-(4-butylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN4/c1-3-4-8-21-11-13-22(14-12-21)20(2)32-33-27-19-26(23-9-6-5-7-10-23)30-28(31-27)24-15-17-25(29)18-16-24/h5-7,9-19H,3-4,8H2,1-2H3,(H,30,31,33)/b32-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKGGFPMVDFEZ-UZWMFBFFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)

![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)


![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5780483.png)
![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)